molecular formula C14H15N3O3 B11175273 N-(5-methyl-1,2-oxazol-3-yl)-3-(propanoylamino)benzamide

N-(5-methyl-1,2-oxazol-3-yl)-3-(propanoylamino)benzamide

Cat. No.: B11175273
M. Wt: 273.29 g/mol
InChI Key: RYEWWRXIGHRMDV-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE is a complex organic compound that features a unique structure combining an oxazole ring with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE typically involves the formation of the oxazole ring followed by its attachment to the benzamide structure. The process often starts with the preparation of 5-methyl-1,2-oxazole through cyclization reactions involving appropriate precursors. This intermediate is then reacted with 3-propanamidobenzamide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or the benzamide moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or benzamide rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets in biological systems. The oxazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide: This compound shares the oxazole ring but has a different functional group attached to the benzene ring.

    N-(5-Methyl-1,2-oxazol-3-yl)-4-nitrophenylcarbamoylbenzene-1-sulfonamide: Another similar compound with a nitrophenylcarbamoyl group.

Uniqueness

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE is unique due to its specific combination of the oxazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(propanoylamino)benzamide

InChI

InChI=1S/C14H15N3O3/c1-3-13(18)15-11-6-4-5-10(8-11)14(19)16-12-7-9(2)20-17-12/h4-8H,3H2,1-2H3,(H,15,18)(H,16,17,19)

InChI Key

RYEWWRXIGHRMDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C

Origin of Product

United States

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